4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a pyrimidine nucleoside analog. Pyrimidine nucleoside analogs are known for their wide range of biochemical and anticancer activities, including DNA synthesis inhibition, RNA synthesis inhibition, antiviral effects, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves the glycosylation of pyrrolo[2,3-d]pyrimidines. One method includes the use of phase-transfer glycosylation, which can be performed under liquid-liquid or solid-liquid conditions. The liquid-liquid phase-transfer glycosylation involves the use of 50% aqueous NaOH, CH2Cl2, and Bu4NHSO4, while the solid-liquid phase-transfer glycosylation employs an aprotic solvent, solid KOH, and the cryptand tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of nucleoside analog synthesis, including the use of large-scale glycosylation reactions and purification techniques, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA and RNA synthesis.
Medicine: Investigated for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into DNA and RNA, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in DNA and RNA synthesis, disrupting the replication process and exerting cytotoxic effects on rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
2′-Deoxy-7-carbaguanosine: Another pyrimidine nucleoside analog with similar biochemical activities.
2′-Deoxytubercidin: A compound with comparable anticancer and antiviral properties.
Uniqueness
4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific halogenation pattern, which may confer distinct biochemical properties and therapeutic potential compared to other nucleoside analogs.
Properties
Molecular Formula |
C11H11ClIN3O3 |
---|---|
Molecular Weight |
395.58 g/mol |
IUPAC Name |
(2R,5R)-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H11ClIN3O3/c12-10-9-5(13)2-16(11(9)15-4-14-10)8-1-6(18)7(3-17)19-8/h2,4,6-8,17-18H,1,3H2/t6?,7-,8-/m1/s1 |
InChI Key |
IBTCDOMWNGACAS-SPDVFEMOSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=C(C3=C2N=CN=C3Cl)I |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=CN=C3Cl)I)CO)O |
Origin of Product |
United States |
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